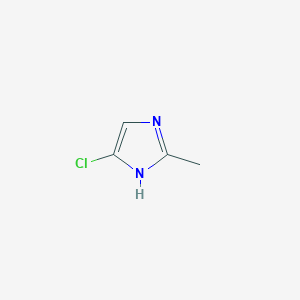![molecular formula C10H12F3N B177808 2-[3-(Trifluormethyl)phenyl]propan-2-amin CAS No. 153390-61-5](/img/structure/B177808.png)
2-[3-(Trifluormethyl)phenyl]propan-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)phenyl]propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
Target of Action
The primary target of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions .
Mode of Action
2-[3-(Trifluoromethyl)phenyl]propan-2-amine interacts with its target by binding to the serotonin reuptake transporter protein , thereby inhibiting the reuptake of serotonin . This results in an increased level of serotonin in the synaptic cleft, leading to greater serotonin receptor activation .
Biochemical Pathways
The increased levels of serotonin lead to enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This can affect various biochemical pathways related to mood regulation, sleep, and appetite.
Biochemische Analyse
Biochemical Properties
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Compounds with a trifluoromethyl group have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine typically involves the introduction of the trifluoromethyl group onto a phenyl ring, followed by the formation of the propan-2-amine structure. One common method involves the trifluoromethylation of a suitable aromatic precursor, such as 3-bromotoluene, using reagents like trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated intermediate is then subjected to amination reactions to introduce the propan-2-amine group.
Industrial Production Methods
Industrial production of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce secondary or tertiary amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- 2-[3-(Trifluoromethyl)phenyl]ethanamine
- 2-[3-(Trifluoromethyl)phenyl]butan-2-amine
Uniqueness
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the propan-2-amine structure. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWNHBRMASMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153390-61-5 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
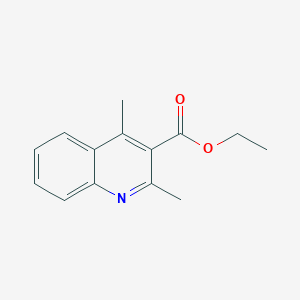

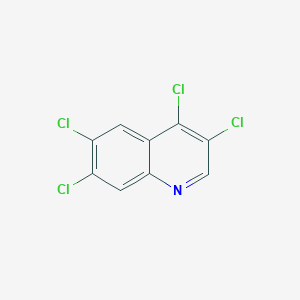
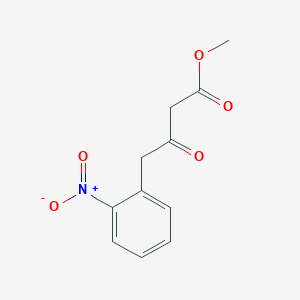
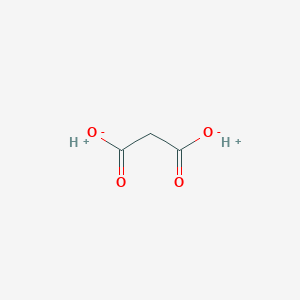
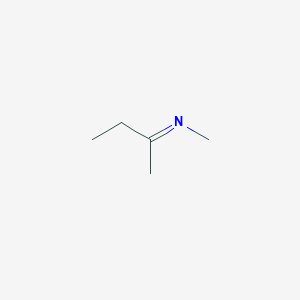
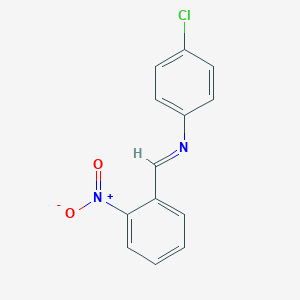
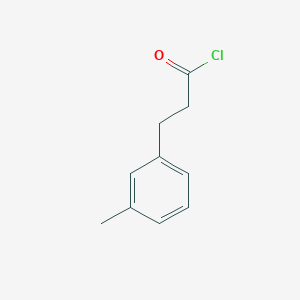

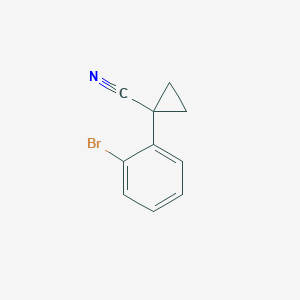
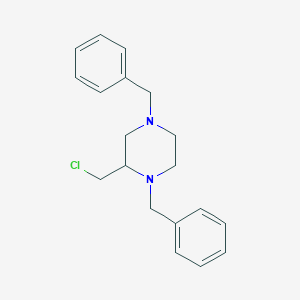

![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)
